molecular formula C23H31P B1601661 vBRIDP CAS No. 384842-25-5

vBRIDP

Cat. No. B1601661
CAS RN: 384842-25-5
M. Wt: 338.5 g/mol
InChI Key: CYGZMOQFIMJEIT-UHFFFAOYSA-N
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Description

VBRIDP, also known as Dicyclohexyl (1-methyl-2,2-diphenylvinyl)phosphine or 2-(Dicyclohexylphosphino)-1,1-diphenyl-1-propene, is a ligand suitable for various coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .


Molecular Structure Analysis

The molecular formula of vBRIDP is C23H31P, and its molecular weight is 338.47 . The exact structure can be found in specialized chemical databases or literature.


Chemical Reactions Analysis

VBRIDP is used as a ligand in various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling . The exact mechanisms of these reactions would depend on the specific reactants and conditions.


Physical And Chemical Properties Analysis

VBRIDP is a solid substance . It should be stored under inert gas and in a cool place. It’s sensitive to air and moisture . More specific physical and chemical properties might be found in specialized chemical databases or literature.

Scientific Research Applications

Preparation of Biphenyls

vBRIDP ligands are used as catalysts in the synthesis of biphenyl compounds, which are a class of compounds where two benzene rings are connected. These compounds have various applications in organic electronics and pharmaceuticals .

Amination of Aryl Bromides and Chlorides

These ligands facilitate the introduction of an amino group into aryl bromides and chlorides, which is a key step in the production of many pharmaceuticals and agrochemicals .

Miyaura-Suzuki Reaction

vBRIDP ligands are effective in palladium-catalyzed Miyaura-Suzuki cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Buchwald-Hartwig Amination

This application involves the formation of carbon-nitrogen bonds using vBRIDP ligands. It’s a valuable reaction for constructing amines, which are central to many drugs and natural products .

Sonogashira Coupling

vBRIDP ligands are also used in Sonogashira coupling, a reaction that forms carbon-carbon bonds between an aryl or vinyl halide and an alkyne. This is important for synthesizing conjugated organic materials .

Heck Reaction

The Heck reaction is another carbon-carbon bond-forming process where vBRIDP ligands can be applied. It’s used in the production of fine chemicals and pharmaceutical intermediates .

Aryl Etherification

This process involves the formation of aryl ethers using vBRIDP ligands. Aryl ethers are found in various pharmaceuticals and are important in drug discovery .

Carbonylation Reactions

vBRIDP ligands assist in carbonylation reactions, which incorporate carbon monoxide into organic compounds. This is crucial for synthesizing acetic acid derivatives and other chemicals .

Mechanism of Action

The mechanism of action of vBRIDP in these reactions is not fully understood and might vary depending on the specific reaction. It’s likely that vBRIDP acts as a ligand, facilitating the coupling of different reactants .

Safety and Hazards

VBRIDP should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas . In case of contact with skin or eyes, it should be washed off with soap and plenty of water . It should not be allowed to enter drains .

properties

IUPAC Name

ditert-butyl(1,1-diphenylprop-1-en-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31P/c1-18(24(22(2,3)4)23(5,6)7)21(19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGZMOQFIMJEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475779
Record name 1,1-Diphenyl-2-(di-tert-butylphosphino)propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diphenyl-2-(di-tert-butylphosphino)propene

CAS RN

384842-25-5
Record name Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384842-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diphenyl-2-(di-tert-butylphosphino)propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a reactor were introduced 1.37 g (5.0 mmol) of the 2-bromo-11-diphenylpropene obtained in Example 1 (2), 0.134 g (5.5 mmol) of magnesium, and 11 mL of THF under a nitrogen atmosphere. Iodine and bromobenzene were added to the mixture in a slight amount to ascertain initiation of a reaction. Thereafter, the reaction mixture was refluxed for 2 hours and then cooled. Thereto were added 0.520 g (5.3 mmol) of copper chloride and 1.1 mL (5.5 mmol) of chlorodi-t-butylphosphine. This reaction mixture was refluxed for 18 hours and then cooled to room temperature. Thereto was added 14 mL of heptane. The crystals yielded were taken out by filtration and dissolved in 40 mL of ethyl acetate. The resultant solution was washed with 28% ammonia water and an aqueous sodium chloride solution and then dried with anhydrous magnesium sulfate. Thereafter, the solvent was removed under reduced pressure. The concentrate was recrystallized from ethanol to obtain 0.736 g (43%) of the target compound as white crystals.
Name
2-bromo-11-diphenylpropene
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0.134 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0.52 g
Type
catalyst
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four
Yield
43%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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